N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Description
The compound N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide features a thiazole core substituted at position 4 with a 4-fluorophenyl group. The benzamide moiety at position 2 of the thiazole is further functionalized with a sulfamoyl group, which is substituted with a furan-2-ylmethyl and a methyl group.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S2/c1-26(13-18-3-2-12-30-18)32(28,29)19-10-6-16(7-11-19)21(27)25-22-24-20(14-31-22)15-4-8-17(23)9-5-15/h2-12,14H,13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJXZLGBIRKCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a synthetic compound that belongs to the thiazole derivatives family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 471.52 g/mol. The structure incorporates a thiazole ring, a furan moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Synthesis
The synthesis typically involves the reaction of 4-fluorophenacyl bromide with substituted thiourea under specific conditions conducive to thiazole formation. The use of green solvents like ethanol is encouraged for environmental sustainability.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis and other pathogens.
Table 1: Antimicrobial Activity Data
| Compound Name | Target Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-furan-2-carboxamide | M. tuberculosis H37Ra | 1.35 - 2.18 | |
| This compound | E. coli | TBD | TBD |
Anti-inflammatory Properties
Studies have also suggested that compounds containing thiazole and furan rings can modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which plays a critical role in neuroinflammation and other chronic inflammatory diseases .
Case Studies
- Neuroinflammation : A study demonstrated that compounds similar to this compound significantly reduced neuroinflammatory markers in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
- Tuberculosis Treatment : Recent investigations into thiazole derivatives have shown that they can enhance the efficacy of existing anti-tubercular drugs, providing a dual-action mechanism that could shorten treatment duration and improve patient outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s closest analogs are sulfamoyl- and thiazole-containing benzamides. Key differences lie in the substituents on the thiazole ring, sulfamoyl group, and aromatic systems.
Table 1: Structural Comparison
Physicochemical Properties
Key Differentiators
Sulfamoyl Substituents : The N-(furan-2-ylmethyl)-N-methyl group distinguishes the target compound from diethyl () or unsubstituted sulfamoyl analogs.
Fluorophenyl vs. Nitrophenyl : The electron-withdrawing 4-fluorophenyl group may improve metabolic stability compared to 4-nitrophenyl derivatives ().
Heterocyclic Diversity : The furan ring offers distinct electronic and steric properties compared to benzo[d][1,3]dioxol () or pyridinyl () systems.
Q & A
Q. What analytical methods quantify degradation products under stress conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions.
- HPLC-MS/MS : Use C18 columns (e.g., Chromolith) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify impurities.
- Stability-Indicating Methods : Validate accuracy and precision per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
